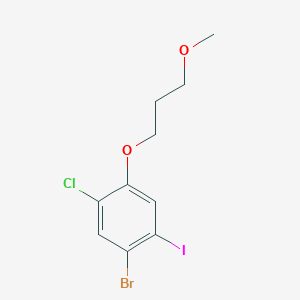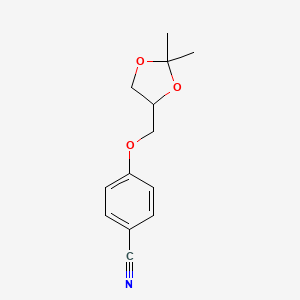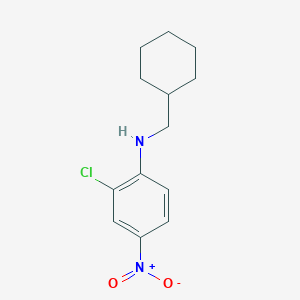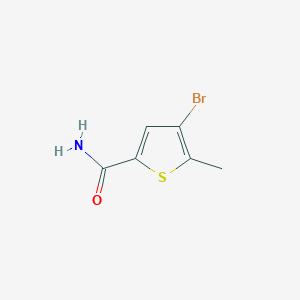
4-Bromo-5-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-2-thiophenecarboxamide is an organic compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-thiophenecarboxamide typically involves the bromination of 5-methyl-2-thiophenecarboxamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-substituted-5-methyl-2-thiophenecarboxamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-2-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methyl-2-thiophenecarboxamide is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-thiophenecarboxamide
- 5-Methyl-2-thiophenecarboxamide
- 4-Bromo-5-methyl-2-thiophenecarboxylic acid
Uniqueness
4-Bromo-5-methyl-2-thiophenecarboxamide is unique due to the presence of both bromine and a methyl group on the thiophene ring. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H6BrNOS |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
4-bromo-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H2,8,9) |
Clave InChI |
HPNGUSAFDWPECT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
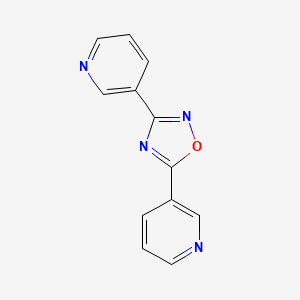

![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


